N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
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Description
N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (DMDT) is a novel synthetic compound with a wide range of applications in scientific research. It has been studied extensively in recent years due to its unique properties and potential therapeutic benefits. DMDT has been shown to have a variety of biochemical and physiological effects and has been used in a variety of laboratory experiments.
Scientific Research Applications
Catalytic Applications
- The deoxygenation of amine N-oxides utilizing gold nanoparticles supported on carbon nanotubes demonstrates the compound's role in facilitating reactions under mild conditions, highlighting its potential in catalysis and synthesis of fine chemicals (Donck et al., 2015).
Synthesis of Electronic and Optoelectronic Materials
- A mild and practical copper-catalyzed amination of halothiophenes has been reported, where compounds like N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine serve as intermediates in creating materials for electronic and optoelectronic applications (Lu & Twieg, 2005).
Exploration of Photoluminescent Materials
- The electrochemical oxidation of related thiophene compounds indicates the potential for developing new classes of photoluminescent materials, which could be relevant for the research on or development of compounds with similar structures (Ekinci et al., 2000).
Material Chemistry and Polymer Synthesis
- N-functionalized dithieno[3,2-b:2',3'-d]pyrroles synthesis provides insights into creating conjugated polymeric systems, indicating potential applications in developing advanced materials with specific electrical or optical properties (Ogawa & Rasmussen, 2003).
Biochemical Research
- The metabolism of 3:4-dimethylaniline, a structurally similar compound, in rats provides insights into the biochemical behavior and potential toxicological aspects of aromatic amines, which is crucial for understanding the safety and environmental impact of related compounds (Boyland & Sims, 1959).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-4-11(7-10(9)2)13-12-5-6-16(14,15)8-12/h3-7,12-13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXYTODHBGFIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CS(=O)(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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